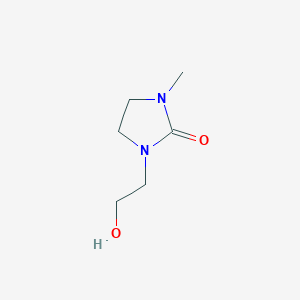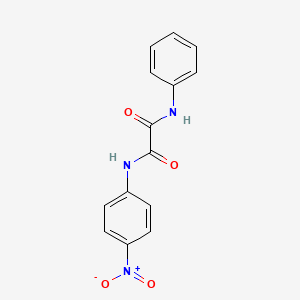
Ornithine--hydrogen chloride (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ornithine–hydrogen chloride (2/1) is a compound formed by the combination of ornithine, a non-proteinogenic α-amino acid, and hydrogen chloride. Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body . This compound is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ornithine can be synthesized from L-glutamate in bacteria such as Escherichia coli . The preparation of ornithine–hydrogen chloride involves the reaction of ornithine with hydrochloric acid under controlled conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ornithine often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum . This method is sustainable and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate.
Reduction: Ornithine can be reduced to form polyamines such as putrescine.
Substitution: Ornithine can participate in substitution reactions to form derivatives like citrulline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used in the urea cycle.
Major Products:
Oxidation: Glutamate
Reduction: Putrescine
Substitution: Citrulline
Applications De Recherche Scientifique
Ornithine–hydrogen chloride has a wide range of applications in scientific research:
Mécanisme D'action
Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .
Comparaison Avec Des Composés Similaires
Arginine: Another amino acid involved in the urea cycle and a precursor to ornithine.
Citrulline: Formed from ornithine in the urea cycle and can be converted back to arginine.
Putrescine: A polyamine derived from the reduction of ornithine.
Uniqueness: Ornithine is unique due to its central role in the urea cycle and its ability to be converted into various important compounds such as citrulline and arginine. Its involvement in detoxifying ammonia and its applications in enhancing athletic performance and treating liver diseases make it distinct from other similar compounds .
Propriétés
Numéro CAS |
22834-83-9 |
|---|---|
Formule moléculaire |
C5H13ClN2O2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2,5-diaminopentanoic acid;hydron;chloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
Clé InChI |
GGTYBZJRPHEQDG-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl |
SMILES isomérique |
C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl |
SMILES canonique |
[H+].C(CC(C(=O)O)N)CN.[Cl-] |
Description physique |
White odorless crystalline powder; [Sigma-Aldrich MSDS] |
Numéros CAS associés |
1069-31-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)





![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)





![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)

